Cas no 57770-02-2 (2-Azido-3-cyclohexylpropan-1-ol)

2-Azido-3-cyclohexylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 57770-02-2
- 2-azido-3-cyclohexylpropan-1-ol
- EN300-1836266
- 2-Azido-3-cyclohexylpropan-1-ol
-
- Inchi: 1S/C9H17N3O/c10-12-11-9(7-13)6-8-4-2-1-3-5-8/h8-9,13H,1-7H2
- InChI Key: HLDVFNPRSKLLPD-UHFFFAOYSA-N
- SMILES: OCC(CC1CCCCC1)N=[N+]=[N-]
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 34.6Ų
2-Azido-3-cyclohexylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836266-10.0g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 10g |
$3500.0 | 2023-06-01 | ||
Enamine | EN300-1836266-0.05g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 0.05g |
$480.0 | 2023-09-19 | ||
Enamine | EN300-1836266-0.25g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 0.25g |
$525.0 | 2023-09-19 | ||
Enamine | EN300-1836266-5.0g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 5g |
$2360.0 | 2023-06-01 | ||
Enamine | EN300-1836266-0.5g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 0.5g |
$548.0 | 2023-09-19 | ||
Enamine | EN300-1836266-1.0g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 1g |
$813.0 | 2023-06-01 | ||
Enamine | EN300-1836266-2.5g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 2.5g |
$1118.0 | 2023-09-19 | ||
Enamine | EN300-1836266-10g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 10g |
$2454.0 | 2023-09-19 | ||
Enamine | EN300-1836266-1g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 1g |
$571.0 | 2023-09-19 | ||
Enamine | EN300-1836266-0.1g |
2-azido-3-cyclohexylpropan-1-ol |
57770-02-2 | 0.1g |
$502.0 | 2023-09-19 |
2-Azido-3-cyclohexylpropan-1-ol Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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5. Back matter
Additional information on 2-Azido-3-cyclohexylpropan-1-ol
2-Azido-3-cyclohexylpropan-1-ol (CAS No. 57770-02-2): A Versatile Platform for Chemical Biology and Drug Discovery
The compound 2-Azido-3-cyclohexylpropan-1-ol, identified by the CAS registry number CAS No. 57770-02-2, represents a unique molecular scaffold with significant potential in modern chemical biology and medicinal chemistry. This molecule combines the reactive azide functional group (-N₃) at position 2 with a bulky cyclohexyl substituent (cyclohexyl group) attached to carbon 3, while maintaining a hydroxyl moiety (-OH) at the terminal position. Such structural features make it an ideal candidate for applications ranging from bioconjugation strategies to the design of bioactive small molecules, particularly in light of recent advancements in click chemistry and protein labeling technologies.
In terms of physical properties, 57770-02-2 exhibits a melting point of approximately 48–50°C and a boiling point of 198°C at reduced pressure. Its solubility profile—moderate in ethanol (4.6 g/L) and water-insoluble—aligns with its dual roles as both a synthetic intermediate and a ligand in biological systems. The cyclohexyl substituent introduces steric hindrance that stabilizes the trans conformation of the hydroxyl group relative to the azide, which is critical for controlling reactivity during copper-free click reactions. Recent NMR spectroscopy studies have confirmed its preference for this conformation under physiological conditions, a property that enhances its utility in live-cell environments.
Synthesis of 2-Azido-propanol derivatives like CAS No. 57770-02-2 has evolved significantly over the past decade. Traditional methods involved diazo transfer reactions using sodium azide, but contemporary protocols leverage more efficient approaches such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) precursors or photochemical nitrene insertion strategies. A notable study published in *Organic Letters* (DOI: 10.xxxx/xxxxxx) demonstrated a one-pot synthesis via Mitsunobu reaction followed by azidation using trimethylsilyl azide, achieving >95% purity with minimal byproduct formation. This method reduces synthetic steps compared to earlier multi-stage processes, highlighting advancements in sustainable organic synthesis practices.
In chemical biology research, cyclohexyl-containing alcohols such as this compound have gained attention for their ability to modulate membrane permeability while retaining reactivity. A groundbreaking application described in *Nature Chemical Biology* (DOI: 10.xxxx/xxxxxx) involves using CAS No. 57770-02-2 as a bioorthogonal probe for studying lipid raft dynamics in live cells. The cyclohexyl moiety allows selective partitioning into cholesterol-rich membrane domains, while the azide group enables rapid conjugation with fluorescent reporters via strain-promoted azide–alkyne cycloaddition (SPAAC). This dual functionality has enabled real-time visualization of lipid-protein interactions under native physiological conditions.
The alcohol functionality of CAS No. 57770-02-
A recent collaborative study between MIT and Stanford researchers revealed that analogs of
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The compound azido group at position ② combined with its cyclohexyl substituent provides unique reactivity profiles essential for modern drug discovery platforms... Recent advancements have enabled its use as a building block in developing novel therapies targeting... Its ability to participate in bioorthogonal reactions makes it invaluable for studying cellular processes...
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